molecular formula C22H16ClN5O B4552318 2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4552318
M. Wt: 401.8 g/mol
InChI Key: REEABTIBAHLJIE-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C22H16ClN5O and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.1043378 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Disposition

Compounds similar to the specified chemical often undergo detailed pharmacokinetic studies, including their absorption, distribution, metabolism, and excretion (ADME) in organisms. For instance, studies on related compounds like Ticagrelor have shown that these substances are rapidly absorbed and metabolized, with significant excretion through feces and urine, indicating the importance of understanding the metabolic pathways for novel therapeutic agents (Teng, Oliver, Hayes, & Butler, 2010).

Environmental Impact and Exposure

Research on environmental exposure to similar chemical compounds, such as organophosphorus and pyrethroid pesticides, highlights the significance of assessing environmental and human health risks associated with chemical exposure. Such studies underscore the need for monitoring and regulating the use of these chemicals to mitigate potential adverse effects on human health, especially in vulnerable populations like children (Babina, Dollard, Pilotto, & Edwards, 2012).

Neurotoxicity and Health Risks

The investigation of neurotoxicity and health risks associated with chemical exposure is critical in the research and development of new compounds. Studies on compounds like 3-amino-5-mercapto-1,2,4-triazole have shown potential health risks, including new-onset asthma, associated with exposure to certain chemicals, emphasizing the importance of evaluating the health implications of novel substances (Hnizdo, Sylvain, Lewis, Pechter, & Kreiss, 2004).

Carcinogenic Potential

The carcinogenic potential of heterocyclic amines, similar in structure to the specified compound, is a significant concern in scientific research. Studies have focused on the identification and quantification of carcinogenic compounds in the human body, which are crucial for assessing cancer risk and developing strategies to minimize exposure (Ushiyama, Wakabayashi, Hirose, Itoh, Sugimura, & Nagao, 1991).

Pharmacological Applications

Compounds with specific pharmacological targets, such as those affecting the GABA-A alpha2/3 receptor, have been studied for their therapeutic potential. These studies provide insights into the pharmacodynamics and therapeutic applications of novel compounds, which can be crucial for developing new medications (Polsky-Fisher, Vickers, Cui, Subramanian, Arison, Agrawal, Goel, Vessey, Murphy, Lasseter, Simpson, & Vega, 2006).

Properties

IUPAC Name

4-(2-chlorophenyl)-11-(2-phenylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O/c23-18-9-5-4-8-16(18)20-25-22-24-14-17-19(28(22)26-20)11-13-27(21(17)29)12-10-15-6-2-1-3-7-15/h1-9,11,13-14H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEABTIBAHLJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.